molecular formula C19H25N3O4S B4563303 N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4563303
M. Wt: 391.5 g/mol
InChI Key: PTPKRPFLFPYPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, followed by reduction to obtain the furan-2-ylmethylamine. This intermediate is then reacted with 3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzoic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-furan-2-ylmethyl-2-methyl-benzamide
  • N-furan-2-ylmethyl-4-methyl-benzenesulfonamide
  • 2,4-dichloro-N-furan-2-ylmethyl-benzamide

Uniqueness

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, propylsulfamoyl group, and pyrrolidinylbenzamide structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-9-21-27(24,25)18-13-15(7-8-17(18)22-10-3-4-11-22)19(23)20-14-16-6-5-12-26-16/h5-8,12-13,21H,2-4,9-11,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKRPFLFPYPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Reactant of Route 2
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Reactant of Route 5
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide
Reactant of Route 6
N-(furan-2-ylmethyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.